6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

描述

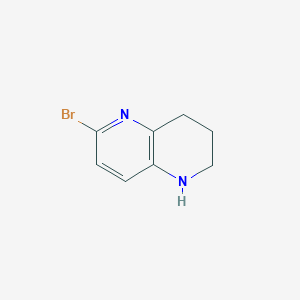

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is an organic compound with the molecular formula C8H9BrN2. It is a derivative of 1,5-naphthyridine, where a bromine atom is substituted at the 6th position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,5-naphthyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The process involves the use of bromine or a brominating agent in an inert atmosphere, often at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

化学反应分析

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization reactions to form more complex ring structures

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound .

科学研究应用

Medicinal Chemistry

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is being studied for its potential as a pharmacological agent. Its derivatives have shown promise in:

- Antimicrobial Activity: Research indicates that this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Anticancer Properties: Studies demonstrate its ability to modulate cell signaling pathways related to cell proliferation and apoptosis.

Biological Research

The compound interacts with various biological molecules:

- Enzyme Modulation: It influences kinase activity, which is crucial for signal transduction in cells.

- Cellular Effects: It affects pathways related to cell growth and programmed cell death (apoptosis), making it a candidate for further exploration in cancer therapies.

Chemical Research

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for:

- Formation of New Derivatives: The compound can undergo various chemical transformations such as oxidation and reduction to yield derivatives with distinct properties .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of various naphthyridine derivatives against bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity by inhibiting key metabolic pathways in bacteria .

Case Study 2: Anticancer Research

Research focused on the effects of this compound on cancer cell lines showed that it can induce apoptosis through modulation of specific signaling pathways. This property suggests potential use in developing new cancer therapies.

作用机制

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

相似化合物的比较

1,2,3,4-Tetrahydro-1,5-naphthyridine: The parent compound without the bromine substitution.

6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine: A similar compound with a chlorine atom instead of bromine.

6-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine: A fluorine-substituted analogue

Uniqueness: 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogues. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug design and material science .

生物活性

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉BrN₂

- Molecular Weight : Approximately 213.1 g/mol

- Structure : The compound features a bicyclic structure with a bromine atom at the 6th position and a tetrahydro configuration, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits the ability to inhibit specific enzymes by binding to their active sites. This can interfere with substrate access and disrupt normal cellular processes.

- Receptor Modulation : It may also modulate receptor signaling pathways, enhancing or inhibiting biological responses depending on the target.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including 6-bromo variants, possess notable antimicrobial properties. For instance:

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial effects observed in vitro | |

| 1-Naphthyridine | Broad-spectrum antimicrobial activity |

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines:

- Case Study : A study reported that compounds similar to this compound exhibited significant inhibition of TNF-α levels in inflammatory models .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| This compound | 5.40 (COX-2) | Superior to standard drugs like diclofenac (IC50 = 54.65 μM) |

Neuroprotective Properties

Given its structural similarity to other neuroactive compounds, this compound may exhibit neuroprotective effects. Its role in modulating neurotransmitter systems is currently under investigation.

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in drug design:

- Synthesis of Novel Therapeutics : It is utilized as a building block for synthesizing compounds targeting neurological disorders and inflammatory diseases.

常见问题

Q. What are the standard synthetic routes for 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction conditions influence product purity?

Level: Basic

Methodological Answer:

The synthesis of 6-bromo-1,5-naphthyridine derivatives typically involves bromination of the parent compound or intermediates. For example, bromination of 1,5-naphthyridin-4(1H)-one derivatives using phosphorus oxybromide (POBr₃) at elevated temperatures (e.g., 140°C for 4 hours) yields brominated products with high regioselectivity. Reaction stoichiometry and temperature control are critical: excess POBr₃ and prolonged heating can lead to over-bromination or decomposition . For tetrahydro derivatives, reductive cyclization or catalytic hydrogenation may be employed to saturate the naphthyridine ring while retaining the bromine substituent . Purification via recrystallization or column chromatography is recommended to isolate the desired product from di-brominated byproducts.

Q. Which analytical techniques are most effective for confirming the structure and purity of 6-bromo-1,5-naphthyridine derivatives?

Level: Basic

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural confirmation, especially for resolving regiochemical ambiguities in brominated products .

- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular weight and substituent positions. For instance, characteristic downfield shifts in NMR spectra (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to bromine) confirm bromine placement .

- HPLC with UV detection or GC-MS can assess purity, particularly to detect residual solvents or unreacted starting materials .

Q. How does the bromine substituent influence the reactivity of 1,5-naphthyridine in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The bromine atom at the 6-position of 1,5-naphthyridine activates the ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). The electron-deficient nature of the 1,5-naphthyridine ring directs reactivity:

- SNAr reactions favor substitution at the 2- and 4-positions due to resonance stabilization of the Meisenheimer intermediate .

- Palladium-catalyzed couplings require careful ligand selection (e.g., XPhos) to avoid dehalogenation side reactions. For example, coupling with aryl boronic acids proceeds efficiently at 80°C in toluene/water mixtures .

Controlled experiments with model substrates (e.g., non-brominated analogs) are recommended to benchmark reactivity .

Q. How can researchers resolve contradictions in bromination reaction outcomes reported across studies?

Level: Advanced

Methodological Answer:

Discrepancies in bromination regioselectivity or yield often arise from differences in:

- Substrate pre-functionalization : Electron-withdrawing groups (e.g., carbonyls) can redirect bromine placement .

- Reaction medium : Polar aprotic solvents (e.g., DMF) favor SNAr pathways, while non-polar solvents (e.g., CCl₄) promote radical mechanisms .

- Catalyst/Additive effects : Trace acids (e.g., HBr) or Lewis acids (e.g., FeCl₃) may alter reaction pathways .

To reconcile conflicting data, replicate experiments under standardized conditions (solvent, temperature, stoichiometry) and characterize intermediates via in-situ IR or LC-MS .

Q. What safety protocols are critical when handling 6-bromo-1,5-naphthyridine derivatives?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation or moisture absorption .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

- Toxicology : Acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but prolonged exposure requires monitoring via occupational health protocols .

Q. What are the emerging applications of 6-bromo-1,5-naphthyridine in medicinal chemistry or materials science?

Level: Advanced

Methodological Answer:

- Medicinal Chemistry : The 1,5-naphthyridine scaffold is explored as a kinase inhibitor core due to its ability to mimic purine motifs. Bromine serves as a handle for late-stage diversification via cross-coupling .

- Materials Science : Electron-deficient naphthyridines exhibit tunable luminescence properties, making them candidates for organic light-emitting diodes (OLEDs). Bromine substitution enhances electron transport characteristics .

For biological studies, pair structural analogs (e.g., 6-chloro or 6-iodo derivatives) to delineate bromine-specific effects .

Q. How does the stability of 6-bromo-1,5-naphthyridine vary under different pH and temperature conditions?

Level: Advanced

Methodological Answer:

- Thermal Stability : Decomposition occurs above 250°C, releasing HBr and aromatic amines. Differential scanning calorimetry (DSC) is recommended to assess thermal risks .

- pH Sensitivity : Under acidic conditions (pH < 3), protonation at the pyridinic nitrogen accelerates hydrolysis. In alkaline media (pH > 10), SNAr reactions with hydroxide ions degrade the bromine substituent .

Stability studies should use accelerated aging protocols (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Q. How do substitution patterns differ between 1,5- and 1,6-naphthyridines, and what implications does this have for reactivity?

Level: Advanced

Methodological Answer:

- 1,5-Naphthyridine : Bromine at the 6-position activates the 2- and 4-positions for electrophilic substitution. The electron-deficient ring favors SNAr over radical pathways .

- 1,6-Naphthyridine : Bromine at the 5-position activates the 4- and 7-positions. The reduced resonance stabilization compared to 1,5-naphthyridine necessitates harsher conditions for cross-coupling .

Comparative studies using isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) or computational modeling (DFT) can elucidate electronic differences .

属性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYOBWKVTSMJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219022-46-4 | |

| Record name | 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。